molecular formula C12H5Cl5O B1617111 3,3',4,4',5-Pentachlorodiphenyl ether CAS No. 94339-59-0

3,3',4,4',5-Pentachlorodiphenyl ether

Cat. No. B1617111
CAS RN: 94339-59-0
M. Wt: 342.4 g/mol
InChI Key: WDBLKMRZRGLISL-UHFFFAOYSA-N
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Description

3,3',4,4',5-Pentachlorodiphenyl ether (PCDE) is a man-made organochlorine compound used in a variety of industrial and commercial products. It is a persistent organic pollutant (POP) that has been found in the environment and in human tissues. PCDE is a known endocrine disruptor and has been linked to numerous health effects in humans, animals, and the environment.

Mechanism Of Action

3,3',4,4',5-Pentachlorodiphenyl ether is an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. It binds to hormone receptors, which can lead to changes in hormone levels and the way the body responds to hormones. It can also interfere with the synthesis, metabolism, and transport of hormones.
Biochemical and Physiological Effects
3,3',4,4',5-Pentachlorodiphenyl ether has been linked to numerous health effects in humans and animals. In humans, it has been linked to reproductive and developmental effects, as well as metabolic and neurological effects. In animals, it has been linked to reproductive, developmental, and neurological effects, as well as cancer.

Advantages And Limitations For Lab Experiments

3,3',4,4',5-Pentachlorodiphenyl ether is a useful model compound for laboratory experiments because it is widely available, relatively inexpensive, and can be synthesized in the laboratory. However, it is a persistent pollutant and its effects can be difficult to measure in the laboratory.

Future Directions

Future research on 3,3',4,4',5-Pentachlorodiphenyl ether should focus on understanding the long-term effects of exposure to this compound, as well as on developing methods to detect and remove it from the environment. Additionally, research should focus on identifying other compounds that have similar effects to 3,3',4,4',5-Pentachlorodiphenyl ether and understanding their mechanisms of action. Finally, research should focus on developing methods for detecting and removing 3,3',4,4',5-Pentachlorodiphenyl ether from the environment, as well as methods for preventing its release into the environment.

Scientific Research Applications

3,3',4,4',5-Pentachlorodiphenyl ether has been studied extensively in scientific research. It has been used to study the effects of endocrine disruptors on humans and animals, as well as the environmental fate and transport of POPs. It has also been used as a model compound to study the effects of other organochlorines on the environment and on human health.

properties

IUPAC Name

1,2,3-trichloro-5-(3,4-dichlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBLKMRZRGLISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241432
Record name 3,3',4,4',5-Pentachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4',5-Pentachlorodiphenyl ether

CAS RN

94339-59-0
Record name PCDE 126
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94339-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4',5-Pentachlorodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094339590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,4',5-Pentachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5-PENTACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI6086902P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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